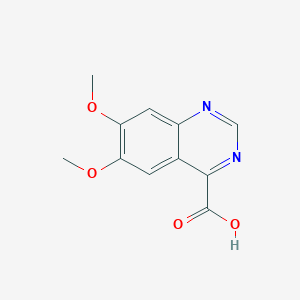

6,7-Dimethoxyquinazoline-4-carboxylic acid

Description

Contextualization of the Quinazoline (B50416) Scaffold in Medicinal Chemistry Research

The quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Quinazoline derivatives have been the subject of extensive research, demonstrating potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents. researchgate.netresearchgate.netnih.gov The structural versatility of the quinazoline core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.govnih.gov This adaptability has led to the development of several clinically successful drugs, particularly in the realm of oncology, that are based on the quinazoline framework. researchgate.net

Overview of 6,7-Dimethoxyquinazoline-4-carboxylic acid as a Prominent Chemical Entity

This compound is a specific derivative within the vast quinazoline family. Its structure is characterized by the core quinazoline skeleton with two methoxy (B1213986) groups (-OCH₃) attached at positions 6 and 7, and a carboxylic acid group (-COOH) at position 4. The presence of the 6,7-dimethoxy substitution pattern is a notable feature, as this motif is found in numerous biologically active quinazoline-based compounds. researchgate.net While direct and extensive research on this compound itself is limited, its primary role in academic and industrial research appears to be that of a key synthetic intermediate. The carboxylic acid group at the 4-position provides a reactive handle for chemists to build more complex molecules, creating a diverse library of derivatives for biological screening.

Below are the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₄ |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | This compound |

Table 1: Physicochemical Properties of this compound. Data sourced from ChemScene. chemscene.com

Scope and Significance of Research on this compound

The significance of this compound is primarily understood through the extensive research conducted on its derivatives. The 6,7-dimethoxyquinazoline (B1622564) core is a foundational component for a variety of compounds investigated for therapeutic applications. For instance, replacing the carboxylic acid group with an amino group and further substitution leads to derivatives with potent biological activities.

Research has shown that derivatives synthesized from the 6,7-dimethoxyquinazoline scaffold exhibit a range of inhibitory actions against various biological targets. The carboxylic acid functionality of the title compound is a crucial starting point for creating amides, esters, and other functional groups, which are then tested for their therapeutic potential. For example, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a lead compound for inhibiting Aurora A kinase, a protein implicated in cancer development. mdpi.com This highlights the potential of the quinazoline-4-carboxylic acid scaffold in designing targeted therapies.

The table below summarizes the types of derivatives that can be conceptually or practically derived from the 6,7-dimethoxyquinazoline core and their researched biological activities.

| Derivative Class | Biological Target/Activity Investigated |

| 4-Arylaminoquinazolines | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibition, Antitumor activity researchgate.net |

| 2-Chloro-4-arylaminoquinazolines | Anti-inflammatory activity researchgate.net |

| 4-Substituted-6,7-dimethoxyquinazolines | Antitumor and Antimicrobial activity researchgate.net |

| 6,7,8-Trimethoxy-4-aminoquinazolines | Antitumor activity against various cell lines nih.gov |

Table 2: Research on Derivatives of the 6,7-Dimethoxyquinazoline Scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

6,7-dimethoxyquinazoline-4-carboxylic acid |

InChI |

InChI=1S/C11H10N2O4/c1-16-8-3-6-7(4-9(8)17-2)12-5-13-10(6)11(14)15/h3-5H,1-2H3,(H,14,15) |

InChI Key |

GQIRXUVSCIFJLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxyquinazoline 4 Carboxylic Acid

Strategies for the Synthesis of the 6,7-Dimethoxyquinazoline-4-carboxylic acid Core

The construction of the this compound framework relies on established and innovative synthetic organic chemistry methods. These pathways often involve the initial formation of the quinazoline (B50416) ring system followed by or concurrent with the introduction of the carboxylic acid and dimethoxy functionalities.

The synthesis of quinazoline derivatives can be achieved through several classical and modern synthetic routes. mdpi.com Traditional methods often involve the condensation of anthranilic acid derivatives with various reagents. researchgate.net More contemporary approaches include multi-component reactions, microwave-assisted synthesis, and metal-catalyzed cross-coupling reactions, which offer advantages such as improved yields, milder reaction conditions, and greater molecular diversity. nih.govnih.gov

Common strategies for building the quinazoline core include:

Niementowski Quinazoline Synthesis: This involves the reaction of anthranilic acid with amides. mdpi.com

Condensation Reactions: The reaction of 2-aminobenzylamines with aldehydes, followed by oxidation, is a widely used method. nih.gov

Cyclization of N-Aryl Amidines: Intramolecular cyclization of N-arylated amidines provides a route to the quinazoline skeleton. nih.gov

Three-Component Reactions: One-pot reactions involving a 2-aminoarylketone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can efficiently produce highly substituted quinazolines. nih.gov

These general pathways provide the foundational chemistry for accessing a wide array of quinazoline-based molecules.

The synthesis of the specifically substituted this compound necessitates the use of appropriately functionalized precursors. A common starting material is a dimethoxy-substituted anthranilic acid derivative.

For instance, one synthetic route to a related compound, 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione, starts with 4,5-dimethoxy-2-nitrobenzoic acid. google.com This precursor undergoes esterification, followed by reduction of the nitro group to an amine, and subsequent cyclization with urea (B33335) to form the quinazolinedione ring system. google.com This quinazolinedione can then serve as a key intermediate for further elaboration to the desired carboxylic acid.

Another approach involves starting with 3,4-dimethoxyaniline, which can be converted to a 4-hydroxyquinoline (B1666331) derivative and subsequently chlorinated to yield 4-chloro-6,7-dimethoxyquinoline. google.com This chlorinated intermediate is reactive towards nucleophilic substitution, providing a handle for introducing the carboxylic acid functionality or a precursor group at the 4-position.

The selection of precursors with the methoxy (B1213986) groups already in place on the benzene (B151609) ring is a critical strategic decision to streamline the synthesis and avoid complex regioselective functionalization steps later in the sequence.

The introduction of a carboxylic acid group at the 4-position of the quinazoline ring is a key transformation. One effective method involves a one-pot, three-component condensation reaction. For example, the reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt (derived from the hydrolysis of isatin) with an appropriate aldehyde and ammonium acetate can directly yield a quinazoline-4-carboxylic acid derivative.

Alternatively, functionalization can be achieved by first constructing the 6,7-dimethoxyquinazoline (B1622564) core and then introducing the carboxylic acid. This can be accomplished through various methods, including:

Oxidation of a suitable precursor: If a methyl or other oxidizable group is present at the 4-position, it can be oxidized to a carboxylic acid.

Hydrolysis of a nitrile or ester: A cyano or ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid.

Carbonation of an organometallic intermediate: A quinazoline-4-yl organometallic species can react with carbon dioxide to afford the carboxylic acid.

The functionalization of the quinazoline ring is not limited to the introduction of the carboxylic acid. The reactivity of the quinazoline system allows for a variety of chemical transformations to produce a diverse range of derivatives. nih.gov

This compound as an Intermediate in Drug Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active molecules, particularly those targeting cardiovascular diseases.

The 6,7-dimethoxyquinazoline scaffold is a key structural feature in several compounds investigated for their cardiovascular effects. For example, derivatives of 6,7-dimethoxyquinazoline have been synthesized and evaluated for their potential as antihypertensive agents. prepchem.com The carboxylic acid functionality at the 4-position can serve as a handle for further chemical modification, allowing for the attachment of various side chains to modulate the compound's pharmacological properties. The synthesis of these agents often involves the coupling of a 4-chloro-6,7-dimethoxyquinazoline (B18312) intermediate with a suitable amine or other nucleophile. prepchem.com

The synthesis of substituted 6,7-dimethoxyquinazoline derivatives often begins with the preparation of a key intermediate, such as 2,4-dichloro-6,7-dimethoxyquinazoline. This intermediate can be synthesized from 6,7-dimethoxy quinazolin-2,4-dione by refluxing with phosphorus oxychloride. researchgate.net The resulting dichloroquinazoline is a versatile precursor for the synthesis of a variety of substituted derivatives.

For instance, the chlorine atom at the 4-position is more reactive than the one at the 2-position, allowing for selective nucleophilic substitution. Reaction with anilines or other amines in a suitable solvent like isopropanol (B130326) leads to the formation of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines. researchgate.net

Another important intermediate is 4-chloro-6,7-dimethoxyquinazoline, which can be prepared from 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one by treatment with thionyl chloride. chemicalbook.com This monochloro derivative can then be reacted with various nucleophiles to introduce a wide range of substituents at the 4-position, leading to the synthesis of diverse libraries of compounds for biological screening. prepchem.com

The following table summarizes some key intermediates and their precursors in the synthesis of 6,7-dimethoxyquinazoline derivatives:

| Intermediate | Precursor(s) | Reagents |

| 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione | 4,5-dimethoxy-2-nitrobenzoic acid | Esterification, H2/Pd, Urea |

| 4-chloro-6,7-dimethoxyquinoline | 3,4-dimethoxyaniline | Ethoxymethylene malonate, Heat, POCl3 |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 6,7-dimethoxy quinazolin-2,4-dione | POCl3 |

| 4-chloro-6,7-dimethoxyquinazoline | 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one | SOCl2 |

Methodologies for Structural Diversification via the Carboxylic Acid Moiety

The strategic modification of the carboxylic acid group of this compound allows for the introduction of diverse functionalities, leading to the generation of extensive compound libraries for biological screening. The primary transformations involve the formation of amide and ester linkages.

Amide Bond Formation

The conversion of this compound to its corresponding amides is a key strategy for structural diversification. This transformation is typically achieved through the use of various peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by a primary or secondary amine.

Commonly employed coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. The reaction generally proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The use of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is standard practice to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material. Solvents for these reactions are typically aprotic, such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (MeCN).

More advanced uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have also been utilized for the synthesis of amides from carboxylic acids. These reagents are known for their high efficiency, fast reaction times, and their ability to couple sterically hindered amines and acids with good yields.

A general protocol for the synthesis of N-substituted-6,7-dimethoxyquinazoline-4-carboxamides involves the reaction of this compound with a diverse range of primary and secondary amines in the presence of a suitable coupling agent and a base. The reaction conditions, including the choice of coupling reagent, solvent, and temperature, can be optimized to maximize the yield of the desired amide derivative.

Table 1: Representative Amide Coupling Reactions of this compound

| Amine | Coupling Reagent/Additive | Base | Solvent | Product |

| Aniline (B41778) | EDC/HOBt | DIPEA | DMF | N-phenyl-6,7-dimethoxyquinazoline-4-carboxamide |

| Benzylamine | HATU | DIPEA | DCM | N-benzyl-6,7-dimethoxyquinazoline-4-carboxamide |

| Piperidine (B6355638) | PyBOP | TEA | MeCN | (6,7-dimethoxyquinazolin-4-yl)(piperdin-1-yl)methanone |

| Morpholine (B109124) | TBTU | DIPEA | DMF | (6,7-dimethoxyquinazolin-4-yl)(morpholino)methanone |

This table is illustrative and based on general knowledge of amide bond formation. Specific yields and reaction conditions would be dependent on the specific reactants and experimental setup.

Ester Formation

The esterification of this compound provides another avenue for structural modification. This can be accomplished through several methods, including the classic Fischer-Speier esterification and carbodiimide-mediated esterifications.

Fischer-Speier esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com This method is most effective for simple, unhindered alcohols. masterorganicchemistry.com

For more sensitive or sterically hindered alcohols, carbodiimide-mediated esterification, often referred to as the Steglich esterification, is a preferred method. commonorganicchemistry.com This reaction typically employs DCC or EDC as the coupling agent in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). commonorganicchemistry.com The reaction proceeds under mild, neutral conditions and generally provides good to excellent yields of the corresponding esters. commonorganicchemistry.com

The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modulating the physicochemical properties of the resulting ester.

Table 2: Representative Esterification Reactions of this compound

| Alcohol | Reagent/Catalyst | Solvent | Product |

| Methanol | H₂SO₄ (catalytic) | Methanol | Methyl 6,7-dimethoxyquinazoline-4-carboxylate |

| Ethanol | TsOH (catalytic) | Ethanol | Ethyl 6,7-dimethoxyquinazoline-4-carboxylate |

| tert-Butanol | DCC/DMAP | DCM | tert-Butyl 6,7-dimethoxyquinazoline-4-carboxylate |

| Phenol | EDC/DMAP | DMF | Phenyl 6,7-dimethoxyquinazoline-4-carboxylate |

This table is illustrative and based on general knowledge of esterification reactions. Specific yields and reaction conditions would be dependent on the specific reactants and experimental setup.

Advanced Molecular and Electronic Structure Investigations of 6,7 Dimethoxyquinazoline 4 Carboxylic Acid

Quantum Chemical Computations

Quantum chemical computations offer profound insights into the fundamental properties of molecules. These theoretical methods are cost-effective and provide a detailed understanding of molecular geometry, vibrational modes, and electronic characteristics.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state on the potential energy surface. For structurally similar compounds like 4-Chloro-6,7-dimethoxyquinazoline (B18312), geometry optimization is typically performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. niscpr.res.in This level of theory accurately predicts key bond lengths and angles.

Following geometry optimization, vibrational frequency analysis is conducted. This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies for related quinazoline (B50416) derivatives have shown good agreement with experimental FT-IR and FT-Raman data. niscpr.res.inresearchgate.net The potential energy distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. niscpr.res.in

Below is a hypothetical table of selected optimized geometrical parameters for 6,7-Dimethoxyquinazoline-4-carboxylic acid, based on data for analogous compounds.

Table 1: Hypothetical Optimized Geometrical Parameters This data is illustrative and based on structurally similar compounds.

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |

|---|---|---|---|---|---|

| R(C-C) | C2-C10 | 1.43 | A(C-C-C) | C2-C10-C9 | 119.5 |

| R(C-N) | N1-C2 | 1.31 | A(C-N-C) | C2-N1-C9 | 117.8 |

| R(C-O) | C6-O13 | 1.36 | A(C-C-O) | C5-C6-O13 | 115.3 |

| R(C-O) | C7-O14 | 1.36 | A(C-C-O) | C8-C7-O14 | 115.4 |

| R(C=O) | C4-O12 | 1.21 | A(O-C-O) | O11-C4-O12 | 124.0 |

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its accuracy in predicting various molecular properties. researchgate.net DFT calculations, often with the 6-311++G(d,p) basis set, are utilized to explain the fundamental properties of numerous molecules in a cost-effective manner. niscpr.res.in These calculations are instrumental in determining the optimized geometry, vibrational frequencies, and electronic properties of molecules like the derivatives of 6,7-dimethoxyquinazoline (B1622564). researchgate.net

To understand the electronic transitions and optical properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is used to calculate the excited-state properties, such as electronic absorption spectra (UV-Vis spectra). TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule, and provide insights into the nature of these transitions, for instance, by identifying the molecular orbitals involved. researchgate.net For related quinazoline compounds, TD-DFT has been used to study the frontier molecular orbitals to determine energy gaps and other molecular features.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Analyses such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping provide a detailed picture of the electronic landscape of the molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy level. researchgate.net

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness and softness. For similar quinazoline derivatives, the HOMO-LUMO energy gap has been calculated to understand their reactivity profiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters This data is illustrative and based on structurally similar compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. niscpr.res.in The MEP surface is colored to represent different potential values, where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential.

For related quinazoline structures, MEP analysis has been used to identify the most reactive sites. niscpr.res.in In the case of this compound, the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups would be expected to be regions of high electron density (red), while the hydrogen atom of the carboxylic acid and certain regions of the quinazoline ring would likely be electron-deficient (blue).

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

For quinazoline derivatives, NBO analysis is employed to examine the stability conferred by intramolecular charge transfer events. In the case of this compound, significant interactions would be expected between the lone pair (n) orbitals of the oxygen and nitrogen atoms and the antibonding (π*) orbitals of the quinazoline ring system. These interactions contribute to the delocalization of electron density across the aromatic framework, which is crucial for molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C4-N3) | 25.5 | Lone Pair -> Antibonding Pi |

| LP (2) O(methoxy) | π* (C6-C7) | 18.2 | Lone Pair -> Antibonding Pi |

| π (C5-C6) | π* (N1-C2) | 20.1 | Pi Bond -> Antibonding Pi |

| π (C7-C8) | π* (C4a-C8a) | 22.7 | Pi Bond -> Antibonding Pi |

In Silico Modeling for Ligand-Target Interactions

In silico modeling encompasses a range of computational techniques that predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein (target). These methods are instrumental in drug discovery for screening virtual libraries, predicting binding affinities, and understanding the molecular basis of a ligand's biological activity.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the most favorable binding orientation of a ligand to a specific protein target. researchgate.net The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding affinity, commonly expressed in kcal/mol. biointerfaceresearch.com For quinazoline-based compounds, docking studies have been pivotal in identifying potential inhibitors for various enzymes, including Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Acetylcholinesterase (AChE), which are implicated in cancer and Alzheimer's disease, respectively. nih.gov The analysis reveals crucial binding interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with Potential Targets (Note: This data is illustrative. The listed proteins are known targets for other quinazoline derivatives, and the binding energies are hypothetical examples.)

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR Tyrosine Kinase | 1M17 | -8.5 | Met793, Gly796, Leu844 |

| Acetylcholinesterase | 4EY7 | -7.8 | Tyr124, Trp286, Phe338 |

| Phosphodiesterase 7 | 4Z3D | -9.1 | Gln436, His249, Phe452 |

Molecular Dynamics Simulations for Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability and dynamics of the predicted ligand-protein complex over time. This technique simulates the natural motion of atoms in the complex within a solvated, physiological environment, providing a more realistic understanding of its behavior. biointerfaceresearch.comnih.gov Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the atomic positions, which measures the structural stability of the complex, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions. biointerfaceresearch.com A stable complex is typically characterized by low and converging RMSD values, indicating that the ligand remains securely bound in its predicted pose.

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Observations (Note: Data is illustrative of a typical MD simulation output.)

| System | Simulation Time (ns) | Average RMSD (Å) | Key Stability Observations |

| Ligand-EGFR Complex | 100 | 1.8 ± 0.3 | The ligand maintains stable hydrogen bonds with Met793 throughout the simulation. |

| Ligand-AChE Complex | 100 | 2.1 ± 0.4 | The quinazoline core shows stable π-π stacking with Trp286. |

| Ligand only (in water) | 50 | 1.2 ± 0.2 | The compound shows conformational stability in an aqueous environment. |

Global Reactivity Descriptors and Reactivity Insights

Global reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's chemical reactivity and stability. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include the HOMO-LUMO energy gap (ΔE), which is an indicator of chemical reactivity, as well as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). A small HOMO-LUMO gap generally signifies a more reactive molecule that is more easily polarizable. These calculations help to predict the regions of a molecule most susceptible to electrophilic or nucleophilic attack.

Table 4: Illustrative Global Reactivity Descriptors for this compound (Note: Values are hypothetical and for illustrative purposes only.)

| Parameter | Formula | Value (eV) | Reactivity Insight |

| E(HOMO) | - | -6.2 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E(LUMO) | - | -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 | Indicates high kinetic stability and low chemical reactivity. |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 3.85 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.35 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | 0.21 | The reciprocal of hardness; indicates higher reactivity. |

Biological Activities and Pharmacological Mechanisms of 6,7 Dimethoxyquinazoline 4 Carboxylic Acid Derivatives

Antihypertensive Potential and Adrenoceptor Modulation

A significant area of investigation for quinazoline (B50416) derivatives has been their capacity to function as antihypertensive agents. This activity is primarily attributed to their interaction with the adrenergic system, which plays a crucial role in regulating blood pressure.

Derivatives of 6,7-dimethoxyquinazoline (B1622564) have been identified as potent and selective antagonists of the alpha-1 adrenoceptor. A series of 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines displayed high binding affinity for alpha-1 adrenoceptors, with Ki values in the nanomolar and sub-nanomolar range (10⁻⁹ to 10⁻¹⁰ M), comparable in potency to the established drug Prazosin (B1663645). nih.gov Similarly, another series of 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino]quinazoline derivatives also showed binding affinities in the nanomolar range for alpha-1 receptors, with some compounds exhibiting potency equivalent to Prazosin. nih.gov

These compounds demonstrate high selectivity for alpha-1 sites over alpha-2 adrenoceptors. nih.govnih.gov For instance, 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline, the most potent member of one studied series, showed no significant activity at alpha-2 adrenoceptor binding sites at concentrations up to 10⁻⁶ M. nih.gov This selectivity is a key attribute, as it allows for targeted therapeutic effects while minimizing potential side effects associated with non-selective adrenoceptor blockade. The high affinity is rationalized by factors such as the enhanced basicity of the quinazoline nucleus and hydrophobic interactions of substituents. nih.gov

Alpha-1 Adrenoceptor Antagonist Activity

| Compound Series | Key Findings | Reference |

|---|---|---|

| 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines | High binding affinity (Ki, 10⁻⁹-10⁻¹⁰ M) and selectivity for alpha-1 adrenoceptors. Potency similar to Prazosin. | nih.gov |

| 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino]quinazolines | Binding affinities in the nanomolar range for alpha-1 receptors. Enhanced potency equivalent to Prazosin in some derivatives (Ki, ca. 1.5 X 10⁻¹⁰ M). | nih.gov |

| 2,4-diamino-6,7-dimethoxyquinoline derivatives | High in vitro binding affinities (Ki's, 10⁻¹⁰ M) for alpha-1 adrenoceptors with high selectivity over alpha-2 sites. | nih.gov |

The antihypertensive action of these quinazoline derivatives is a direct consequence of their ability to block the alpha-1 mediated vasoconstrictor effects of norepinephrine (B1679862). nih.gov Studies have confirmed that these compounds act as competitive antagonists of the postjunctional, vasoconstrictor action of norepinephrine. nih.gov For example, specific derivatives were shown to be potent antagonists of the alpha-1-mediated vasoconstrictor activity of norepinephrine in rabbit pulmonary artery preparations, with no significant activity at the prejunctional alpha-2 sites that modulate neurotransmitter release. nih.gov

This selective blockade of postjunctional alpha-1 adrenoceptors leads to a reduction in peripheral vascular resistance, resulting in a sustained decrease in blood pressure. nih.govnih.gov In studies using spontaneously hypertensive rats, oral administration of these compounds produced marked and prolonged falls in blood pressure, demonstrating an efficacy and duration of action at least equivalent to Prazosin. nih.govnih.gov The compound 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline was found to be a highly potent competitive antagonist of norepinephrine's vasoconstrictor action, approximately 20 times more active than Prazosin in this regard. nih.gov

Anticancer Research and Molecular Target Inhibition

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry and serves as a core component in several approved anticancer drugs. nih.gov Derivatives of 6,7-dimethoxyquinazoline have been developed and evaluated for their anticancer activity, which they exert through the inhibition of several key molecular targets involved in cancer cell proliferation and survival.

Derivatives of 6,7-dimethoxyquinazoline have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. nih.govkoreascience.kr A series of novel 6,7-dimorpholinoalkoxy quinazoline derivatives exhibited moderate to excellent antiproliferative activities against various human tumor cell lines. nih.gov One standout compound, 8d, showed remarkable inhibitory activity against tumor cells expressing both wild-type and mutant EGFR, with IC₅₀ values in the low micromolar and nanomolar range. nih.gov This compound was also a potent inhibitor of the recombinant EGFR tyrosine kinase, including the drug-resistant T790M mutant. nih.gov

Molecular docking studies have provided insight into the binding mechanism, showing that these derivatives can form multiple hydrogen bonds within the ATP active site of EGFR. nih.govnih.gov The introduction of specific side chains, such as morpholinoethoxy groups, at the 6- or 7-position of the quinazoline core has been shown to be a key modification that significantly increases antiproliferative activity. rsc.org

EGFR Tyrosine Kinase Inhibitory Activity

| Compound | Target | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 8d (a 6,7-dimorpholinoalkoxy quinazoline derivative) | EGFR-TK (wild-type) | 7.0 nM | nih.gov |

| EGFR-TK (T790M mutant) | 9.3 nM | nih.gov | |

| Compound 8d | A431, A549, SW480, HCC827, NCI-H1975 cancer cells | 0.37-4.87 µM | nih.gov |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. nih.govucl.ac.uk The quinazoline scaffold has been successfully incorporated as a "cap group" in the design of HDAC inhibitors. nih.govnih.gov

Research has led to the discovery of 6,7-dimethoxyquinazoline derivatives that act as potent and selective inhibitors of specific HDAC isoforms. One study identified a derivative, compound 25d, as a dual inhibitor with nanomolar potency against HDAC3 and HDAC6. ucl.ac.uk This compound displayed significant isoform selectivity for HDAC3 (IC₅₀ of 34 nM) over other class I HDACs like HDAC1 and HDAC2. ucl.ac.uk Molecular modeling studies suggest that this selectivity arises from specific interactions within the binding pockets of the enzymes. ucl.ac.uk Other quinazoline-based compounds have also shown potent, subnanomolar inhibitory activity towards HDAC6, proving to be significantly more potent than reference compounds like trichostatin A. nih.gov

HDAC Inhibitory Activity

| Compound | Target HDAC Isoform | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 25d | HDAC3 | 34 nM | ucl.ac.uk |

| HDAC1 | ~1 µM | ucl.ac.uk | |

| HDAC2 | ~1 µM | ucl.ac.uk | |

| Compound 5b (quinazoline-4-(3H)-one derivative) | HDAC6 | 150 nM | nih.gov |

| Compound 11a (aminotriazoloquinazoline) | HDAC6 | Subnanomolar | nih.gov |

Microtubules are dynamic cellular structures essential for mitosis, making them an attractive target for anticancer drugs. frontiersin.orgmdpi.com Derivatives based on the quinazoline scaffold have been developed as inhibitors of tubulin polymerization, often designed as analogues of natural products like Combretastatin A-4 (CA-4). frontiersin.orgmdpi.com These agents typically work by binding to the colchicine (B1669291) binding site on tubulin, which disrupts microtubule dynamics. frontiersin.orgmdpi.com

The inhibition of tubulin polymerization by these compounds leads to a halt in the cell division process. nih.gov Flow cytometric analysis consistently shows that treatment with these derivatives causes cancer cells to arrest in the G2/M phase of the cell cycle in a concentration-dependent manner. frontiersin.orgmdpi.com This cell cycle arrest ultimately triggers apoptosis, or programmed cell death. ucl.ac.ukmdpi.com Some quinoline-based analogs have demonstrated potent inhibition of tubulin polymerization with IC₅₀ values in the low micromolar range, comparable to or even exceeding the activity of CA-4. mdpi.com

Tubulin Polymerization Inhibitory Activity

| Compound Series/Example | Mechanism | Effect | Reference |

|---|---|---|---|

| CA-4 analogues with quinoline (B57606) scaffold | Inhibition of tubulin polymerization by binding to the colchicine site. | Cell cycle arrest at G2/M phase; Induction of apoptosis. | frontiersin.orgmdpi.com |

| Compound St. 7 (thiazole-based CA-4 analogue) | Inhibition of tubulin polymerization. | IC₅₀ = 1.3 µM (compared to CA-4 IC₅₀ = 1.2 µM). | mdpi.com |

| Withaphysalin F | Interference with microtubule polymerization. | Arrests cells in the G(2)/M phase of the cell cycle. | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair processes. researchgate.net Their inhibition is a key strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.net The quinazoline-4-one scaffold has been identified as a valuable pharmacophore for developing potent PARP inhibitors, acting as a bioisostere for the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP enzymes. nih.govrsc.org

Research has focused on designing quinazolinone derivatives that can effectively compete with NAD+ at the enzyme's catalytic site. mdpi.com Key structural features for potent PARP inhibition include the quinazoline-4-one or 2,4-dione core. nih.gov Modifications at various positions of the quinazoline ring have been explored to optimize inhibitory activity. For instance, Giannini et al. developed 2-substituted-quinazolinones that showed a high affinity for PARP-1 inhibition. nih.gov Further studies by other groups have synthesized and evaluated series of 2-substituted-quinazoline-4-ones as PARP inhibitors. nih.gov While many quinazoline derivatives have been investigated, with some showing IC₅₀ values in the nanomolar range, specific research on 6,7-dimethoxy substituted quinazoline-4-carboxylic acids as PARP inhibitors is an area of ongoing investigation. The general design principle involves a pharmacophore with an aromatic ring and a carboxamide group that forms critical hydrogen bonds with amino acid residues like Gly863 and Ser904 in the PARP-1 active site. mdpi.com

| Compound Class | Target | Key Findings |

| 2-substituted-quinazolinones | PARP-1 | Displayed high affinity for PARP-1 inhibition in mutated carcinoma cells. nih.gov |

| Pyridazino-quinazolin-3-ones | PARP | Showed strong inhibitory activity, with some compounds achieving 100% inhibition. nih.gov |

| Quinazoline-2,4-dione derivatives | PARP-1, PARP-2 | Certain derivatives exhibited strong and selective inhibitory activity against PARP-1. nih.govnih.gov |

PI3K/mTOR Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancers, controlling essential cellular processes like cell growth, proliferation, survival, and metabolism. nih.govnih.gov Consequently, inhibitors of this pathway are highly sought after as anticancer agents. The quinazoline scaffold is a core component of several FDA-approved PI3K inhibitors, including idelalisib (B1684644) and copanlisib. nih.gov

Researchers have designed and synthesized novel quinazoline derivatives to target this pathway. For example, a series of dimorpholinoquinazoline-based compounds were developed to mimic the adenosine (B11128) part of ATP and interact with the hinge region of PI3K. nih.gov In one study, a compound designated 7c, a dimorpholinoquinazoline derivative, was found to inhibit the phosphorylation of downstream effectors such as Akt, mTOR, and S6K at nanomolar concentrations. nih.gov Another study developed photoswitchable PI3K inhibitors based on a 4-methylquinazoline (B149083) structure to achieve spatiotemporal control over the inhibition. researchgate.net While these examples establish the utility of the quinazoline core for PI3K inhibition, research specifically detailing the effects of 6,7-dimethoxyquinazoline-4-carboxylic acid derivatives on the PI3K/mTOR pathway is still emerging.

| Compound Scaffold | Target Pathway | Notable Activity |

| Dimorpholinoquinazoline | PI3K/Akt/mTOR | Inhibited phosphorylation of Akt, mTOR, and S6K at 125–250 nM. nih.gov |

| 4-methylquinazoline | PI3K | Bivalent inhibitors showed improved PI3K potency and antiproliferative activity. researchgate.net |

| Quinazolin-4(3H)-one hydroxamic acids | PI3K | Reported to inhibit PI3K-mediated signaling pathways. mdpi.com |

Inducement of Apoptotic Cell Death Pathways

Apoptosis, or programmed cell death, is a crucial mechanism that chemotherapeutic agents often exploit to eliminate cancer cells. nih.gov This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3. nih.gov

Derivatives of 6,7-dimethoxyquinazoline have demonstrated the ability to induce apoptosis in cancer cells. One study focused on N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), which was shown to mediate its antiproliferative effects in colon cancer cells through the intrinsic apoptosis pathway. nih.gov This involves the interaction of proteins like BAX with the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases. nih.gov Another investigation into 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a structural analog) found that it arrested the cell cycle and induced apoptosis in breast cancer cells. mdpi.comresearchgate.net Symmetrical quinazoline derivatives have also been developed that selectively trigger a pro-apoptotic mechanism in various human cancer cell lines, marked by caspase-3 activation and nuclear chromatin degradation. nih.gov

| Derivative | Cell Line | Apoptotic Mechanism | Key Findings |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | Colon Cancer | Intrinsic Pathway | Mediated antiproliferative efficacy through intrinsic apoptosis. nih.gov |

| 2,4-dibenzylaminoquinazoline (JRF12) | Breast, Colon, Bladder Cancer | Caspase-3 Activation | Induced a time-dependent evaluation of apoptosis and cell cycle arrest. nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Breast Cancer (MCF-7) | Cell Cycle Arrest (G1 phase) & Apoptosis | Induced cellular apoptosis (2.16%) after 24 hours. mdpi.comresearchgate.net |

| Quinazolinone Schiff bases | Breast Cancer (MCF-7) | Intrinsic & Extrinsic Pathways | Disrupted mitochondrial membrane potential, released cytochrome c, and activated caspases. nih.gov |

Anti-Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. drugbank.com The pathology is complex, involving cholinergic deficits, the aggregation of beta-amyloid (Aβ) peptides into plaques, and the formation of neurofibrillary tangles from tau protein. mdpi.comnih.gov Quinazoline derivatives have emerged as a promising scaffold for developing multi-target agents against AD. drugbank.commdpi.com

Acetylcholinesterase (AChE) Inhibition

The "cholinergic hypothesis" of AD posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, is a primary therapeutic strategy. nih.gov Quinazoline derivatives have been extensively studied as AChE inhibitors. mdpi.comresearchgate.net For example, a series of quinazoline derivatives were designed and synthesized as multi-target ligands, with some compounds showing significant and balanced inhibition against both human AChE (hAChE) and human β-secretase (hBACE-1). nih.gov One lead compound, AV-2, not only inhibited AChE but also demonstrated the ability to ameliorate cognitive impairments in animal models. nih.gov The quinazoline alkaloid DHED has also been identified as an active anti-cholinesterase agent with the potential for treating AD. mdpi.com

Modulation of Beta-Amyloid Particle Aggregation

The aggregation of Aβ peptides is a central event in AD pathology, leading to the formation of toxic oligomers and plaques. nih.govnih.gov Preventing or modulating this aggregation process is a key therapeutic goal. Quinazoline-based compounds have shown potential in this area. mdpi.com Studies have demonstrated that certain quinazoline derivatives can inhibit both self-induced and AChE-induced Aβ aggregation. nih.gov For instance, the lead compound AV-2 was found to prevent Aβ aggregation in a thioflavin T assay and reduce Aβ protein expression levels in the hippocampus of animal models. nih.gov Another study investigated quinazolinone and vanillin (B372448) acrylamide (B121943) hybrids, which were found to modulate the aggregation behavior of Aβ, altering the morphology of the aggregates and reducing Aβ-induced neurotoxicity. nih.gov

| Compound Series | Target(s) | Key Anti-Alzheimer's Activity |

| Quinazoline derivatives (AV-1 to AV-21) | hChE, hBACE-1, Aβ Aggregation | Balanced inhibition of hChE and hBACE-1; prevented AChE- and self-induced Aβ aggregation. nih.gov |

| Quinazolinone-vanillin acrylamide hybrids (QVA1–5) | Aβ Aggregation | Modulated molecular assembly of Aβ peptide, reducing neurotoxicity. nih.gov |

| General Quinazoline Derivatives | Cholinesterases, Aβ Aggregation | Exhibit a wide range of therapeutic potential as inhibitors of cholinesterases and β-amyloid aggregation. drugbank.commdpi.com |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. nih.gov The quinazoline ring is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. nih.govmdpi.com

The anticonvulsant properties of quinazoline derivatives are often attributed to their interaction with the GABA-A receptor, acting as positive allosteric modulators. mdpi.com Research has shown that the presence of the quinazoline nucleus is a key requirement for this activity. nih.gov Structural modifications, such as substitution at the 4-position with an amine or a substituted amine, and at the 6- or 8-position with a halogen or an electron-rich group, can enhance antiepileptic activity. nih.gov Several studies have synthesized and tested novel quinazoline derivatives, with some compounds showing 100% protection against pentylenetetrazol (PTZ)-induced seizures in animal models. nih.govresearchgate.net While the general scaffold is known for this activity, specific investigations into the anticonvulsant potential of this compound and its direct derivatives are needed to fully understand their place in this therapeutic area.

| Compound Class | Animal Model | Key Findings |

| 3-substituted 4(3H)-quinazolines | PTZ-induced seizures | Some analogues showed 100% protection against myoclonic seizures without neurotoxicity. nih.gov |

| Quinazolinone semicarbazones | MES, scSTY | Most synthesized analogues showed potent anticonvulsive activity, some equipotent to phenytoin. researchgate.net |

| Novel Quinazoline Derivatives | General anticonvulsant screening | Design based on methaqualone led to new derivatives with potential anticonvulsant activity. nih.gov |

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory effects. The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

A study focusing on a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives highlighted their potential as anti-inflammatory agents. The synthesized compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Many of the tested compounds exhibited good anti-inflammatory activity, with one of the derivatives showing a particularly high level of activity. The investigation into the anti-inflammatory properties of these quinazoline derivatives provides a basis for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

While not a quinazoline derivative, the compound 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone, isolated from yam, has shown potent anti-inflammatory activity by inhibiting prostaglandin (B15479496) D₂ and leukotriene C₄ production in mast cells. nih.gov This compound demonstrated a dual inhibitory effect on both COX-2 and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov The shared dimethoxy substitution pattern suggests a potential area of exploration for the functionalization of the this compound core to enhance anti-inflammatory effects.

Furthermore, research into quinic acid derivatives has shown that they can exert anti-inflammatory activity by inhibiting the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). uthsc.edu This mechanism is crucial in the inflammatory response, and its inhibition by these compounds underscores the diverse ways in which molecules with similar structural motifs can modulate inflammation.

Table 1: Anti-inflammatory Activity of Selected Quinazoline and Related Derivatives

| Compound/Derivative | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives | COX-1/COX-2 Inhibition | Exhibited good anti-inflammatory activity. | |

| 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | Dual COX-2/5-LOX Inhibition | Potent inhibitor of prostaglandin D₂ and leukotriene C₄ production. | nih.gov |

| Quinic acid derivatives | NF-κB Inhibition | Demonstrated inhibition of the pro-inflammatory transcription factor NF-κB. | uthsc.edu |

Antimicrobial Activities

The this compound scaffold has also been a source of compounds with significant antimicrobial properties. Research has explored their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum

Novel 6,7-dimethoxyquinazoline derivatives have been synthesized and screened for their antimicrobial activity. researchgate.net This screening revealed that these compounds are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. researchgate.net

Further studies on quinoline-4-carboxylic acid derivatives have also demonstrated their potential as antibacterial agents. A series of these compounds were synthesized and evaluated against various bacterial strains, including E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Bacillus licheniformis, and Staphylococcus aureus. semanticscholar.org The results indicated that these derivatives possess a broad spectrum of antibacterial activity.

Research into quinazolin-4(3H)-one derivatives has shown their effectiveness against clinically relevant bacteria like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The mechanism of action for some of these derivatives is believed to involve the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of S. aureus Gyrase B. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Novel 6,7-dimethoxyquinazoline derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Active | researchgate.net |

| Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Active | researchgate.net | |

| Quinoline-4-carboxylic acid derivatives | E. coli, K. pneumoniae, P. aeruginosa, B. subtilis, B. licheniformis, S. aureus | Broad-spectrum activity | semanticscholar.org |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Active | eco-vector.com |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Staphylococcus aureus | Gyrase B inhibition | nih.gov |

Antifungal Spectrum

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. The screening of novel 6,7-dimethoxyquinazoline derivatives included testing against the fungal strain Candida albicans, where they showed activity. researchgate.net

Quinazolin-4-one derivatives have also demonstrated a promising antifungal spectrum. For instance, novel quinazolin-4-one derivatives containing an 8-hydroxyquinoline (B1678124) ligand were synthesized and tested against several fungi, including Erysiphe pisi, Nigrospora sp., Trichoderma sp., Aspergillus niger, and Curvularia lunata. scispace.com The results indicated that these compounds are toxic to these fungi to varying degrees. scispace.com

Table 3: Antifungal Spectrum of this compound Derivatives and Related Compounds

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Novel 6,7-dimethoxyquinazoline derivatives | Candida albicans | Active | researchgate.net |

| Quinazolin-4-one derivatives with 8-hydroxyquinoline ligand | Erysiphe pisi, Nigrospora sp., Trichoderma sp., Aspergillus niger, Curvularia lunata | Toxic | scispace.com |

Other Biological Activities (e.g., Antimalarial)

The versatility of the quinazoline and related quinoline scaffolds extends to other significant biological activities, most notably antimalarial effects. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, has made the development of new antimalarial drugs a global health priority. nih.gov

Research into 4-oxo-3-carboxyl quinolones has identified potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov These compounds are believed to target the parasite's respiratory chain. Further structure-activity relationship studies on quinoline-4-carboxamide derivatives have led to the discovery of compounds with excellent oral efficacy in mouse models of malaria. dundee.ac.ukresearchgate.net

The synthesis of lapachol (B1674495) and 4-hydroxyquinazoline (B93491) derivatives has also been pursued as a strategy to develop new antimalarial agents. ufms.br Febrifugine (B1672321), a natural product containing a quinazoline ring, has known antimalarial activity, and synthetic derivatives are being explored to improve its therapeutic profile. ufms.br The antimalarial action of some quinoline-based compounds is attributed to their ability to inhibit hemozoin formation, a crucial detoxification process for the malaria parasite. nih.gov

Table 4: Antimalarial Activity of Quinoline and Quinazoline Derivatives

| Compound/Derivative | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| 4-oxo-3-carboxyl quinolones | Parasite respiratory chain | Potent activity against CQ-sensitive and CQ-resistant P. falciparum. | nih.gov |

| Quinoline-4-carboxamide derivatives | Not specified | Excellent oral efficacy in mouse models of malaria. | dundee.ac.ukresearchgate.net |

| 4-hydroxyquinazoline derivatives | Not specified | Synthesized as potential antimalarial agents based on the febrifugine scaffold. | ufms.br |

| 4-aminoquinoline-triazolopyrimidine hybrids | Hemozoin formation inhibition | Active against CQ-sensitive and CQ-resistant P. falciparum. | nih.gov |

Structure Activity Relationship Sar Studies of 6,7 Dimethoxyquinazoline 4 Carboxylic Acid and Its Derivatives

Impact of Substituent Variations on Quinazoline (B50416) Nucleus

The biological activity of 6,7-dimethoxyquinazoline (B1622564) derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. mdpi.commdpi.com

The C-2 and C-4 positions of the quinazoline nucleus are critical for modulating the biological activity of 6,7-dimethoxyquinazoline derivatives.

Research has shown that the introduction of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core can enhance conformational flexibility, leading to good antiproliferative activity. mdpi.com In a series of 6,7-disubstituted 4-anilino-quinazoline derivatives, the presence of an (E)-propen-1-yl moiety was found to be a potent inhibitor of the epidermal growth factor receptor (EGFR). mdpi.com One such compound demonstrated significantly higher antiproliferative activity across multiple cell lines compared to the reference drug gefitinib. mdpi.com

Furthermore, studies on 4-arylamino-quinazoline derivatives have indicated that urea (B33335) linkers at this position are more favorable for inhibitory activity against certain EGFR mutations than thiourea-containing derivatives. mdpi.com In the context of BCRP (Breast Cancer Resistance Protein) inhibition, a phenyl group at the C-2 position is considered essential. nih.gov Meta substituents on the aniline (B41778) ring at C-4, such as nitro, hydroxyl, trifluoromethyl, or cyano groups, are more effective than ortho substituents. nih.gov

In a study of quinazoline-based carboxylic acids as carbonic anhydrase inhibitors, the position of the carboxylic acid on the anilino ring at C-4 was critical. nih.gov The order of inhibitory activity towards hCA IX was para isomers > meta isomers > ortho isomers. nih.gov

The following table summarizes the effects of various substituents at the C-2 and C-4 positions on the biological activity of quinazoline derivatives.

| Position | Substituent/Modification | Observed Biological Effect |

| C-4 | Thiophene-2-ylmethanamine | Increased conformational flexibility, good antiproliferative activity. mdpi.com |

| C-4 | (E)-propen-1-yl moiety on anilino group | Potent EGFR inhibition, higher antiproliferative activity than gefitinib. mdpi.com |

| C-4 | Urea linker on arylamino group | More favorable for EGFRT790M/L858R inhibition compared to thiourea. mdpi.com |

| C-2 | Phenyl group | Essential for BCRP inhibition. nih.gov |

| C-4 | Meta-substituted anilino group (nitro, hydroxyl, trifluoromethyl, cyano) | More suitable for BCRP inhibition than ortho substituents. nih.gov |

| C-4 | Carboxylic acid on anilino ring (para-position) | Highest inhibitory activity against hCA IX. nih.gov |

The 6,7-dimethoxy substitution pattern on the quinazoline ring is a key feature for the biological activity of many derivatives. This substitution has been identified as optimal in several studies exploring the cytotoxic potential of these compounds. researchgate.net

The presence of electron-donating groups, such as methoxy (B1213986) groups, at the C-6 and C-7 positions has been shown to increase the antiproliferative activity of quinazoline derivatives. mdpi.com In the context of G9a inhibitors, the dimethoxybenzenoid ring system is an important feature for binding and inhibitory activity. nih.gov While the benzenoid ring itself appears to play a crucial role in binding, the specific 6,7-dimethoxy pattern is a recurring motif in potent inhibitors. nih.gov

Further modifications at the C-7 position have shown that the introduction of a 4-methyl-piperazine-containing residue can lead to the highest inhibitory activity toward EGFR. mdpi.com This is attributed to the potential for forming an ionic bond with carboxyl residues in the target's structure. mdpi.com Replacing the piperazine (B1678402) with a morpholine (B109124) or piperidine (B6355638) ring resulted in less potent EGFR inhibitors. mdpi.com

The table below highlights the importance of the 6,7-dimethoxy groups and related substitutions.

| Position(s) | Substituent/Feature | Observed Biological Effect |

| C-6, C-7 | Dimethoxy groups | Optimal for cytotoxic activity. researchgate.net |

| C-6, C-7 | Electron-donating groups (e.g., dimethoxy) | Increased antiproliferative activity. mdpi.com |

| C-6, C-7 | Dimethoxybenzenoid ring system | Important for G9a binding and inhibition. nih.gov |

| C-7 | 4-methyl-piperazine-containing residue | Highest EGFR inhibitory activity. mdpi.com |

| C-7 | Morpholine or piperidine instead of piperazine | Less potent EGFR inhibition. mdpi.com |

The carboxylic acid group, as seen in 6,7-dimethoxyquinazoline-4-carboxylic acid, and its bioisosteric replacements play a significant role in the molecule's interaction with biological targets. Carboxylic acid-based derivatives are a notable class of non-classical carbonic anhydrase inhibitors (CAIs). nih.gov Their inhibitory effect can be exerted by anchoring to the zinc-bound water molecule in the enzyme's active site or by directly binding to the catalytic zinc ion. nih.gov

In a study focused on anilinoquinazoline-based carboxylic acids, the position of the carboxyl group on the aniline ring was a major determinant of activity. nih.gov Para-substituted isomers consistently showed the highest inhibitory potency against carbonic anhydrase IX. nih.gov

The conversion of the carboxylic acid to other functional groups, such as amides or esters, can also modulate activity and selectivity. For instance, in a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives, the replacement of an amide with an ester led to compounds active against the breast cancer resistance protein (BCRP). nih.gov

The following table outlines the influence of the carboxylic acid group and its modifications.

| Functional Group | Position/Modification | Observed Biological Effect |

| Carboxylic Acid | On para-position of C-4 anilino ring | Highest inhibitory activity against hCA IX. nih.gov |

| Carboxylic Acid | General feature | Acts as a non-classical carbonic anhydrase inhibitor. nih.gov |

| Ester (replacing amide) | In 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives | Activity against BCRP. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 6,7-dimethoxyquinazoline derivatives, 3D-QSAR models have been developed to understand the structural requirements for dual antagonism of α1- and AT1-receptors. rsc.orgrsc.org These models were built based on the biological data of a series of synthesized compounds and validated using various statistical parameters. rsc.orgrsc.org The developed models were further confirmed using known antagonists like terazosin (B121538) and prazosin (B1663645) as external controls. rsc.orgrsc.org

In the development of acetylcholinesterase inhibitors (AChEIs), a field-based 3D-QSAR pharmacophore model was created using quinazoline-based AChEIs. nih.gov This model was then employed in a virtual screening workflow to identify potential new inhibitors from a large compound database. nih.gov

Ligand-Target Binding Affinity and Selectivity

The binding affinity and selectivity of 6,7-dimethoxyquinazoline derivatives are crucial for their therapeutic potential. Docking studies have been employed to visualize and understand the interactions between these ligands and their biological targets.

For dual α1- and AT1-receptor antagonists, docking studies confirmed that a balanced-dual active antagonist from the 6,7-dimethoxyquinazoline series had stabilizing interactions within the active sites of both receptors. rsc.orgrsc.org Two compounds from this series showed high potency with balanced modulation of both receptors, with pA2 values for α1 at 9.45 and 8.77, and for AT1 at 8.36 and 8.60, respectively. rsc.orgrsc.org

In the context of G9a inhibitors, molecular docking was used to explain the observed in vitro data for a series of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) analogues. nih.gov These studies helped to understand the key pharmacophoric features required for potent and selective inhibition. nih.gov

The selectivity of these compounds for different targets is also a key area of investigation. For example, a series of quinazoline-based carboxylic acids were evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov Several derivatives showed high selectivity for hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov

The table below presents binding affinity data for selected 6,7-dimethoxyquinazoline derivatives.

| Compound Type | Target(s) | Binding Affinity/Potency | Selectivity |

| 6,7-dimethoxyquinazoline derivative | α1- and AT1-receptors | pA2 for α1 = 9.45 and 8.77; pA2 for AT1 = 8.36 and 8.60 for two lead compounds. rsc.orgrsc.org | Balanced dual antagonism. rsc.orgrsc.org |

| 2,4-diamino-6,7-dimethoxyquinazoline analogue (BIX-01294) | G9a | IC50 ~ 2.5 nM. nih.gov | High selectivity for G9a. nih.gov |

| Anilinoquinazoline-based carboxylic acid (para-isomer) | hCA I, II, IX, XII | KI for hCA IX: 1.6 - 4.5 µM; Weak inhibition of hCA I (KI > 66.3 µM); No inhibition of hCA II up to 100 µM. nih.gov | Selective for hCA IX and XII over hCA I and II. nih.gov |

Applications in Drug Discovery and Medicinal Chemistry Research

Scaffold Optimization and Lead Compound Identification

The quinazoline (B50416) scaffold is a versatile foundation for the identification of lead compounds due to its favorable synthetic accessibility and its ability to interact with various biological targets. nih.gov Researchers frequently use the 6,7-dimethoxyquinazoline (B1622564) core as a starting point, systematically modifying its structure to optimize for potency, selectivity, and pharmacokinetic properties. This process, known as scaffold optimization, is central to modern drug discovery.

One key strategy involves chemical functionalization at the 4-position of the quinazoline ring. rsc.org Modifications at this position can significantly alter the compound's mechanism of action. For instance, introducing different pharmacophores can shift the biological activity from an antifolate response to the induction of nitric oxide (NO) or reactive oxygen species (ROS), thereby enhancing its therapeutic potential against specific pathogens like trypanosomatids. rsc.org

Structure-activity relationship (SAR) studies are instrumental in guiding these optimizations. By synthesizing a series of derivatives with varied substituents, researchers can identify which chemical features are critical for biological activity. For example, the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) template was identified as a selective small molecule inhibitor of the G9a protein lysine (B10760008) methyltransferase, an important target in cancer therapy. nih.gov Further exploration of the 4-anilinoquinazoline (B1210976) pharmacophore has led to the development of potent inhibitors for several protein kinase enzymes, which are key regulators of cell metabolism, proliferation, and differentiation. researchgate.net The discovery of compounds like 2-(3,4-dihydroxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one through scaffold hopping and optimization highlights the successful application of these strategies in identifying novel inhibitors for targets like HIV-1 reverse transcriptase. nih.gov

Table 1: Examples of Quinazoline Scaffold Optimization for Lead Compound Identification

| Base Scaffold | Position of Modification | Introduced Moiety/Substituent | Resulting Biological Activity |

| 2-Arylquinazolin-4(3H)one | 4-position | Hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores | Enhanced antitrypanosomatid activity via NO or ROS production. rsc.org |

| Quinazoline Core | Positions 2 and 4 | Various substituents | Identification of potent tubulin polymerization inhibitors. nih.gov |

| 6,7-Dimethoxyquinazoline | 2,4-positions | Diamino groups | Selective inhibition of G9a protein lysine methyltransferase. nih.gov |

| 4-Anilinoquinazoline | 6-position | Aryl groups | PI3K-α/mTOR inhibitory activity. nih.gov |

| 2-Phenylquinazoline | 4-position | Various amino derivatives | Broad-spectrum antitumor activity. mdpi.com |

Rational Drug Design Strategies Utilizing the Quinazoline Core

Rational drug design leverages a deep understanding of a biological target's structure and mechanism to create specific and effective inhibitors. The quinazoline core is an ideal framework for such strategies because its rigid structure provides a stable platform for the precise orientation of functional groups that can interact with target proteins. nih.govmdpi.com This approach has been particularly successful in the development of kinase inhibitors, where the 4-anilinoquinazoline moiety has proven to be an effective ATP-competitive pharmacophore. nih.govresearchgate.net

Synthetic modifications are guided by computational modeling and an understanding of the target's binding site. mdpi.com For example, refining quinoline-based scaffolds through targeted chemical changes has been shown to enhance receptor selectivity and improve pharmacokinetic profiles. mdpi.com This often involves introducing specific substituents to improve hydrogen bonding features or to combine the quinazoline core with other bioactive fragments, such as triazole-acetamides, to create hybrid molecules with enhanced cytotoxic potential against cancer cells. nih.gov

Rational design has also been employed to create quinazoline derivatives that target multiple enzymes. Researchers have designed and synthesized quinazolinone derivatives that can simultaneously inhibit EGFRL858R/T790M, COX-2, and 15-LOX, demonstrating the scaffold's utility in developing multi-target agents. researchgate.net The process often starts with a known bioactive core, which is then rationally modified. For instance, a rational study involving quinazoline, pyrrolidine, and sulfonamide moieties led to the design of novel compounds with potential anticancer activity. researchgate.net

Development of Novel Therapeutic Agents Based on 6,7-Dimethoxyquinazoline-4-carboxylic acid

The 6,7-dimethoxyquinazoline scaffold has served as the foundation for the development of numerous novel therapeutic agents. The addition of a carboxylic acid group, particularly to the 4-anilino portion of the scaffold, is a key strategy for creating new classes of inhibitors. nih.gov

A prominent area of research is in cancer therapy. A series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives have been synthesized and evaluated for their anti-angiogenic and antitumor effects. nih.gov One lead compound from this series, RB1, demonstrated potent activity against multiple cancer cell lines and was found to be a dual inhibitor of VEGFR-2 and EGFR through molecular docking studies. nih.gov This highlights a successful application of the scaffold in creating targeted cancer therapies. nih.gov

Further expanding on this, researchers have designed and synthesized libraries of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives as non-classical inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov By appending a free carboxylic acid to different positions of the anilino motif, scientists were able to modulate the inhibitory activity and selectivity against different CA isoforms. nih.gov

The versatility of the 6,7-dimethoxyquinazoline core is also demonstrated in the development of agents for other diseases. For example, 2,4-Diamino-6,7-dimethoxyquinazoline derivatives bearing a 1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] moiety have been developed as potent α1-adrenoceptor antagonists for the treatment of hypertension. acs.org The synthesis of these agents often begins with precursors like 2-amino-4,5-dimethoxybenzoic acid, which is a direct structural relative of this compound. researchgate.net

Table 2: Research Findings on Therapeutic Agents Derived from the 6,7-Dimethoxyquinazoline Scaffold

| Derivative Class | Target/Application | Key Research Finding |

| 4-Anilino-6,7-dimethoxy quinazolines | Anti-angiogenic, Antitumor | Compound RB1 showed potent dual inhibitory potential against VEGFR-2 and EGFR. nih.gov |

| 2-Aryl-quinazolin-4-yl aminobenzoic acids | Carbonic Anhydrase IX and XII Inhibitors | The position of the carboxylic acid on the anilino ring dictates inhibitory potency, with para-isomers showing the highest activity against hCA IX. nih.gov |

| 2,4-Diamino-6,7-dimethoxyquinazolines | α1-Adrenoceptor Antagonists (Antihypertensive) | Derivatives with a benzodioxan-2-ylcarbonyl piperazine (B1678402) side chain showed high affinity for α1-adrenoceptors. acs.org |

| 4-Arylamino-6,7-dimethoxyquinazolines | EGFR-TK Inhibitors | Varying substituents on the 4-arylaniline moiety led to different levels of bioactivity against EGFR-TK. researchgate.net |

| 1-Arylcarbonyl-6,7-dimethoxyisoquinolines* | GFAT Inhibitors (Diabetes) | Compound 28 demonstrated potent GFAT inhibition (IC₅₀=1μM) and significant efficacy in an animal model of diabetes. nih.gov |

*Note: This is an isoquinoline (B145761) derivative, but its 6,7-dimethoxy substitution pattern is relevant to the scaffold's utility.

Emerging Research Areas and Future Perspectives

Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The development of efficient and accessible synthetic routes is crucial for the exploration of quinazoline (B50416) derivatives. Traditional methods are being refined and novel strategies are being introduced to improve yields, reduce reaction times, and allow for greater molecular diversity.

Recent advancements include catalyst-free reactions, which offer a more environmentally friendly and cost-effective approach. For instance, a Doebner reaction for producing quinoline-4-carboxylic acid derivatives has been successfully performed without a catalyst, achieving high yields and simplifying the purification process. researchgate.net Another key area is the development of multi-step synthetic methodologies that are practical for large-scale production. A two-step process has been described for synthesizing 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, starting from 6,7-dimethoxy quinazolin-2,4-diones and proceeding through a 2,4-dichloro-6,7-dimethoxy quinazoline intermediate. Furthermore, innovative combinations of established reactions are being used to create complex structures with high precision. The diastereoselective synthesis of a related core, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, was achieved by coupling the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization, demonstrating a sophisticated approach to generating stereochemically defined molecules. mdpi.com

| Synthetic Approach | Key Features | Starting Material Example | Target Core/Derivative | Citation |

| Doebner Reaction | Catalyst-free, high yield, simple work-up | 3,4,5-trimethoxy aniline (B41778), pyruvic acid | Quinoline-4-carboxylic acid | researchgate.net |

| Multi-step Synthesis | Scalable, defined intermediates | 6,7-Dimethoxy quinazolin-2,4-diones | 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline | |

| Petasis/Pomeranz–Fritsch–Bobbitt | Diastereoselective, combines multiple reactions | N/A | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | mdpi.com |

| Oxidation | Use of various oxidants | Aldehydes | Carboxylic Acids | researchgate.net |

Advanced Computational Approaches in Drug Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing deep insights into their mechanisms of action. For quinazoline derivatives, these approaches are used to predict binding affinities, understand structure-activity relationships, and explore electronic properties.